molecular formula C9H17N3O B8108309 N-Methyl-1,6-diazaspiro[3.5]nonane-1-carboxamide

N-Methyl-1,6-diazaspiro[3.5]nonane-1-carboxamide

Cat. No.: B8108309
M. Wt: 183.25 g/mol
InChI Key: DCCNOVUISKSSBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-1,6-diazaspiro[3.5]nonane-1-carboxamide (CAS 1422068-81-2) is a chemical compound with the molecular formula C 9 H 17 N 3 O and a molecular weight of 183.25 g/mol . This molecule features a spirocyclic diamine scaffold, a structural motif of significant interest in medicinal chemistry and drug discovery . The spirocyclic core provides a rigid, three-dimensional structure that can be valuable for exploring novel chemical space and for the design of molecules that interact with biological targets . Diazaspiro[3.5]nonane-based scaffolds, such as this compound, are recognized as privileged structures in the development of pharmacologically active agents. While specific biological data for this particular molecule is limited in the public domain, related diazaspirocyclic compounds have been investigated for their potential to interact with central nervous system targets . The structural attributes of this compound make it a valuable building block for research applications, including use as a synthetic intermediate or as a core scaffold in the design and synthesis of novel compounds for screening and development. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-methyl-1,8-diazaspiro[3.5]nonane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O/c1-10-8(13)12-6-4-9(12)3-2-5-11-7-9/h11H,2-7H2,1H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCNOVUISKSSBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N1CCC12CCCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1,6-diazaspiro[3.5]nonane-1-carboxamide typically involves the formation of the spirocyclic ring system followed by the introduction of the carboxamide group. One common method involves the cyclization of a suitable precursor under conditions that promote the formation of the spiro junction. This can be achieved through intramolecular hydrogen atom transfer (HAT) processes promoted by radicals, such as N-centered radicals .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-1,6-diazaspiro[3.5]nonane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under appropriate conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the stability of the compound under those conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-Methyl-1,6-diazaspiro[3.5]nonane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-Methyl-1,6-diazaspiro[3.5]nonane-1-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, potentially involving pathways related to its spirocyclic structure. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs

The following table summarizes key structural analogs of N-Methyl-1,6-diazaspiro[3.5]nonane-1-carboxamide, focusing on substitutions and physicochemical properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source/Application
N-Methoxy-N-methyl-2-tosyl-2-azaspiro[3.5]nonane-1-carboxamide (19e) C₁₈H₂₆N₂O₄S 389.15 (as sodium adduct) Tosyl, methoxy-methyl carboxamide Synthetic intermediate
3,3-Difluoro-1,6-diazaspiro[3.5]nonane dihydrochloride C₇H₁₂F₂N₂·2HCl 237.30 (free base) Difluoro, hydrochloride salt Building block for drug discovery
tert-Butyl 3,3-Difluoro-1,6-diazaspiro[3.5]nonane-6-carboxylate C₁₂H₂₀F₂N₂O₂ 262.30 tert-Butyl carbamate, difluoro Lab reagent

Key Observations :

  • Fluorine Substitution : The introduction of fluorine (e.g., in 3,3-difluoro derivatives) enhances metabolic stability and bioavailability, a common strategy in medicinal chemistry .
  • Carboxamide vs. Carboxylate: The carboxamide group in this compound may offer hydrogen-bonding capabilities distinct from the carboxylate esters seen in YA3 or tert-butyl derivatives .
Functional Analogs: Spiroisoxazoline Derivatives
Compound (Code) Structure IC₅₀ in U937 Lymphoma Cells Selectivity for Cancer Cells
YA2 (5S)-6-benzyl-8,8-dimethyl-1-oxa-3-phenyl-2,6-diazaspiro[4.4]non-2-ene-7,9-dione 119 µM High specificity for U937 cells
YA3 (5R)-ethyl 6-benzyl-8,8-dimethyl-7,9-dioxo-1-oxa-2,6-diazaspiro[4.4]non-2-ene-3-carboxylate 92 µM Tumor-specific mechanism

Comparison with this compound:

  • Structural Differences : YA2/YA3 contain isoxazoline rings and additional carbonyl groups, which may contribute to their cytotoxicity. The absence of these features in the target compound suggests divergent biological pathways.
  • Activity Profile : While YA2/YA3 show potent activity against lymphoma cells (U937), their lack of effect on A549 or SH-SY5Y cells underscores the importance of structural nuances in target engagement .

Biological Activity

N-Methyl-1,6-diazaspiro[3.5]nonane-1-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, and relevance in pharmacology, particularly focusing on its interactions with various biological targets.

Chemical Structure and Properties

This compound belongs to a class of compounds characterized by a spirocyclic structure. Its molecular formula is C8H16N2OC_8H_{16}N_2O, and it features a diazaspiro framework that may influence its biological interactions.

PropertyValue
Molecular FormulaC₈H₁₆N₂O
Molecular Weight156.23 g/mol
SMILESCN1CC2CCNCC2C1C(=O)N
InChIInChI=1S/C8H16N2O/c1-10-7-4-8(10)2-5-9-6-3-8/h9H,2-7H2,1H3

1. Interaction with Chemokine Receptors

Research indicates that derivatives of diazaspiro compounds, including this compound, can modulate chemokine receptors such as CCR3 and CCR5. These receptors play critical roles in immune response and are implicated in various diseases, including HIV/AIDS and inflammatory disorders. The modulation of these receptors suggests potential applications in treating viral infections and inflammatory conditions .

2. Antitumor Activity

A recent study highlighted the efficacy of certain diazaspiro derivatives as covalent inhibitors against KRAS G12C mutations, which are prevalent in various cancers. These compounds demonstrated significant antitumor effects in xenograft models, indicating that this compound could be further explored for its anticancer properties .

Table: Antitumor Efficacy of Diazaspiro Derivatives

CompoundTumor ModelEfficacy (Dose-dependent)
1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-oneNCI-H1373 xenograftSignificant reduction in tumor size
This compoundTBDTBD

Synthesis

The synthesis of N-Methyl-1,6-diazaspiro[3.5]nonane derivatives typically involves multi-step reactions that include the formation of the spirocyclic structure through cyclization methods and subsequent modifications to enhance biological activity.

General Synthetic Route:

  • Formation of Spirocyclic Framework: Utilize reagents such as amines and carbonyl compounds to form the diazaspiro structure.
  • Functionalization: Introduce carboxamide groups through acylation reactions.
  • Purification: Employ chromatographic techniques to isolate pure compounds.

Case Study 1: HIV Treatment Potential

A study demonstrated that derivatives of diazaspiro compounds could inhibit chemokine receptor activity linked to HIV infection. The findings suggest that these compounds could serve as leads for developing new antiviral therapies targeting CCR5 and CCR3 receptors.

Case Study 2: Cancer Therapeutics

In another investigation, N-Methyl-1,6-diazaspiro[3.5]nonane derivatives were tested for their ability to inhibit KRAS G12C mutations in cancer cell lines. Results indicated a promising antitumor effect, paving the way for further development of these compounds as targeted cancer therapies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-Methyl-1,6-diazaspiro[3.5]nonane-1-carboxamide, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step protocols, including cyclization of bicyclic intermediates and functional group protection/deprotection. For example, tert-butyl-protected analogs (e.g., tert-butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate) are synthesized via Boc-group introduction, followed by methylamine substitution . Key reagents include Boc anhydride for protection and acidic conditions (e.g., HCl/dioxane) for deprotection. Yield optimization requires precise control of temperature (0–25°C for cyclization) and stoichiometric ratios of methylating agents .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming spirocyclic geometry and methyl group positioning. Mass spectrometry (LCMS) with m/z ~226–228 [M+H]+ provides molecular weight validation . High-Performance Liquid Chromatography (HPLC) under conditions like SQD-FA05 (retention time ~0.97 minutes) ensures purity assessment . Comparative analysis with structurally similar compounds (e.g., tert-butyl analogs) via X-ray crystallography or computational modeling can resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

  • Methodology : Structure-Activity Relationship (SAR) studies are critical. For example, modifying nitrogen positioning (e.g., 1,6- vs. 5,6-diazaspiro systems) or introducing substituents (e.g., halogenation) alters binding affinities. A comparative table of analogs (e.g., antimicrobial vs. antitumor activities) highlights how spirocyclic geometry and substituent electronegativity impact bioactivity . Mechanistic assays (e.g., enzyme inhibition kinetics or receptor-binding studies) validate hypotheses derived from SAR data .

Q. What strategies optimize this compound for target-specific applications (e.g., enzyme inhibition)?

  • Methodology : Rational design using molecular docking simulations identifies key interactions (e.g., hydrogen bonding with the spirocyclic nitrogen). For instance, spiro[3.5] frameworks exhibit enhanced rigidity, improving binding to hydrophobic enzyme pockets. Experimental validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) quantifies affinity changes induced by methyl group substitution .

Q. How do storage and handling conditions affect the stability of this compound derivatives?

  • Methodology : Stability studies under varying temperatures (4°C vs. room temperature) and humidity levels (using desiccants) reveal degradation pathways (e.g., Boc-group hydrolysis in tert-butyl analogs). Accelerated stability testing via HPLC-MS identifies degradation products, while lyophilization or inert-atmosphere storage (argon/glovebox) minimizes oxidation .

Comparative and Mechanistic Questions

Q. How does the spirocyclic structure of this compound influence its pharmacokinetic properties compared to non-spiro analogs?

  • Methodology : Pharmacokinetic profiling (e.g., LogP, plasma protein binding) using in vitro assays (Caco-2 permeability, microsomal stability) demonstrates enhanced metabolic stability due to reduced conformational flexibility. Comparative studies with linear diazepine analogs show improved oral bioavailability and half-life in rodent models .

Q. What are the synthetic challenges in scaling up this compound for preclinical studies?

  • Methodology : Key challenges include controlling exothermic reactions during cyclization (mitigated via dropwise reagent addition) and purifying stereoisomers. Flash chromatography with gradient elution (hexane/EtOAc) or preparative HPLC resolves diastereomers. Process optimization using Design of Experiments (DoE) identifies critical parameters (e.g., solvent polarity, catalyst loading) .

Tables for Comparative Analysis

Compound Structure Key Feature Biological Activity
This compoundSpiro[3.5] with N-methylEnhanced rigidity, enzyme inhibitionAnticancer (preclinical)
tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylateBoc-protected analogIntermediate for functionalizationPharmacological probe
1-Phenyl-1,6-diazaspiro[3.3]heptaneSmaller spiro[3.3] coreModerate antimicrobial activityAntibacterial

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.